PI3K-IN-36
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Overview
Description
PI3K-IN-36 is a compound that functions as an inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. Dysregulation of PI3K signaling is commonly associated with various diseases, particularly cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-36 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and detailed information is not publicly available. general methods for synthesizing PI3K inhibitors often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-36 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PI3K-IN-36 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating cancers that involve PI3K dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway.
Mechanism of Action
PI3K-IN-36 exerts its effects by inhibiting the catalytic activity of PI3Ks. It binds to the ATP-binding cleft of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
PI3K-IN-36 is unique compared to other PI3K inhibitors due to its specific binding affinity and selectivity for certain PI3K isoforms. Similar compounds include:
Alpelisib: A PI3Kα isoform-selective inhibitor used in the treatment of breast cancer.
GDC-0077: Another PI3Kα isoform-specific inhibitor undergoing clinical trials.
Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.
These compounds share a common mechanism of action but differ in their selectivity, potency, and clinical applications .
Properties
IUPAC Name |
4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-(2-piperidin-4-ylphenyl)propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36F2N8O/c1-30(2,19-21-7-3-4-8-22(21)20-11-13-33-14-12-20)38-27-35-28(39-15-17-41-18-16-39)37-29(36-27)40-24-10-6-5-9-23(24)34-26(40)25(31)32/h3-10,20,25,33H,11-19H2,1-2H3,(H,35,36,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLUIILPJZBRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C2CCNCC2)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F2N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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